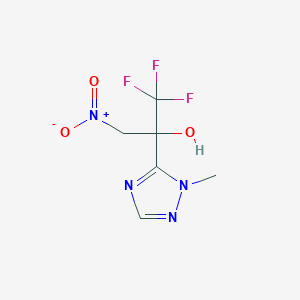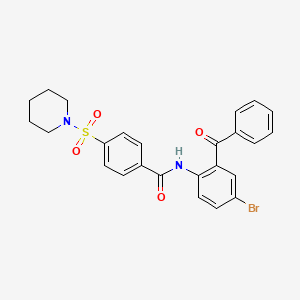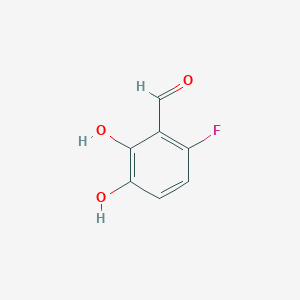![molecular formula C18H18N2O B2886724 N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 2094750-46-4](/img/structure/B2886724.png)
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology. This compound is a member of the enamide family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide has been studied extensively for its potential applications in pharmacology. This compound has been shown to have anticancer activity and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory activity and can reduce inflammation in animal models. Other potential applications of this compound include its use as an antifungal agent and as a treatment for neurological disorders.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide is not fully understood. However, it is thought to work by inhibiting certain enzymes in the body that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression.
Biochemical and Physiological Effects
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been shown to reduce the production of certain inflammatory cytokines in animal models. Additionally, it has been shown to have a neuroprotective effect in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide in lab experiments is its high yield during synthesis. Additionally, this compound has been shown to have a variety of potential applications in pharmacology, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its relatively unknown mechanism of action, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide. One direction is to further investigate its potential applications in cancer treatment. Specifically, research could focus on optimizing the compound's structure to improve its efficacy and reduce potential side effects. Another direction is to investigate its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide involves the reaction of 3-(pyridin-3-yl)benzaldehyde with cyclopropylamine and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The yield of this reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)20(17-8-9-17)13-14-5-3-6-15(11-14)16-7-4-10-19-12-16/h2-7,10-12,17H,1,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZCSHLAAMCCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)



